Decanoyl-L-carnitine-d3 (chloride)
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Overview
Description
Decanoyl-L-carnitine-d3 (chloride) is a deuterium-labeled derivative of decanoyl-L-carnitine. It is primarily used as an internal standard for the quantification of decanoyl-L-carnitine in various analytical applications, particularly in mass spectrometry. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, providing a stable isotope for precise quantification .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction typically occurs in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of decanoyl-L-carnitine-d3 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and automated systems to maintain consistent reaction conditions. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Decanoyl-L-carnitine-d3 (chloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloride ion can be substituted with other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions typically occur under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include decanoic acid, decanol, and various substituted derivatives of decanoyl-L-carnitine .
Scientific Research Applications
Decanoyl-L-carnitine-d3 (chloride) has a wide range of scientific research applications:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of decanoyl-L-carnitine and related compounds.
Biology: Employed in studies involving fatty acid metabolism and mitochondrial function.
Medicine: Investigated for its potential role in metabolic disorders and as a biomarker for certain diseases.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in quality control processes
Mechanism of Action
The mechanism of action of decanoyl-L-carnitine-d3 (chloride) involves its role as a fatty acid transporter. It facilitates the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The deuterium labeling allows for precise tracking and quantification of the compound in metabolic studies .
Comparison with Similar Compounds
Similar Compounds
Decanoyl-L-carnitine: The non-deuterated form of the compound.
Octanoyl-L-carnitine: A shorter-chain analog.
Palmitoyl-L-carnitine: A longer-chain analog
Uniqueness
Decanoyl-L-carnitine-d3 (chloride) is unique due to its deuterium labeling, which provides enhanced stability and precision in analytical applications. This makes it particularly valuable as an internal standard in mass spectrometry, allowing for accurate quantification of decanoyl-L-carnitine and related compounds .
Properties
IUPAC Name |
[(2R)-3-carboxy-2-decanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H/t15-;/m1./s1/i2D3; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KETNUEKCBCWXCU-GGBIRWKQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCCCC.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34ClNO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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